Isonicotinimidamide hydrochloride

Description

The exact mass of the compound Isonicotinimidamide hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18379. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Isonicotinimidamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isonicotinimidamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

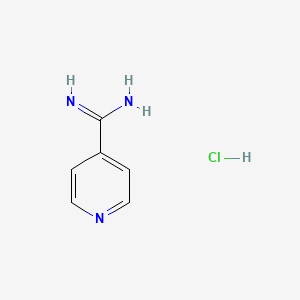

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyridine-4-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3.ClH/c7-6(8)5-1-3-9-4-2-5;/h1-4H,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONKMFGAXKCLMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6345-27-3, 42518-06-9 | |

| Record name | 6345-27-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [amino(pyridin-4-yl)methylidene]azanium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyridine-4-amidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Enigma: The Mechanism of Action of Isonicotinimidamide Hydrochloride Remains Undefined

Despite its chemical identification, the precise mechanism of action for isonicotinimidamide hydrochloride remains conspicuously absent from publicly available scientific literature. For researchers, scientists, and drug development professionals, this presents a significant knowledge gap. While direct experimental data and detailed signaling pathways for this specific compound are not documented, an examination of its chemical structure and the activities of closely related analogs can provide valuable, albeit speculative, insights.

Isonicotinimidamide hydrochloride is chemically identified by several synonyms, including 4-Amidinopyridine hydrochloride, Isonicotinamidine hydrochloride, 4-Pyridinecarboximidamide hydrochloride, and 4-Amidinopyridinium chloride.[1][2] Its registered CAS number is 6345-27-3.[1][2] Beyond these identifiers, however, its biological activity and molecular targets are not characterized in the accessible scientific domain.

Insights from Structurally Related Compounds: The Case of Isoniazid

To form a foundational hypothesis for the potential action of isonicotinimidamide hydrochloride, it is instructive to consider the well-established mechanism of its structural relative, isoniazid (isonicotinic acid hydrazide). Isoniazid is a cornerstone of antituberculosis therapy and its mode of action has been extensively studied.

Isoniazid is a prodrug, meaning it requires activation within the target organism.[3] In Mycobacterium tuberculosis, the catalase-peroxidase enzyme KatG activates isoniazid, generating a number of reactive species.[3] These reactive molecules, including nitric oxide, subsequently form adducts with the nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[3] These adducts are potent inhibitors of key enzymes in the mycobacterial cell wall synthesis pathway, particularly the synthesis of mycolic acids, which are critical for the structural integrity of the bacterium.[3] Furthermore, the reactive intermediates of isoniazid can also disrupt nucleic acid synthesis and other metabolic processes within the mycobacteria.[3]

The following diagram illustrates the established activation and primary mechanism of action for the related compound, isoniazid.

References

Isonicotinimidamide Hydrochloride: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and available data for Isonicotinimidamide hydrochloride, a pyridine-based compound of interest to researchers, scientists, and professionals in drug development. This document summarizes key identifiers, physicochemical properties, and structural information to facilitate further investigation and application of this compound.

Chemical Structure and Identification

Isonicotinimidamide hydrochloride is a chemical compound featuring a pyridine ring substituted with a carboximidamide group at the 4-position. The hydrochloride salt form enhances its stability and solubility in aqueous media.[1]

Key Identifiers:

| Identifier | Value |

| IUPAC Name | Pyridine-4-carboximidamide hydrochloride[1] |

| CAS Registry Number | 6345-27-3[1][2][3] |

| Molecular Formula | C₆H₈ClN₃[1] |

| Molecular Weight | 157.60 g/mol [1] |

| InChI Key | IONKMFGAXKCLMI-UHFFFAOYSA-N[1] |

| SMILES | N=C(N)c1ccncc1.[H]Cl[1] |

A hydrated form of this compound also exists with the molecular formula C₆H₁₀ClN₃O and a molecular weight of 175.61 g/mol .[1]

Synonyms and Alternative Nomenclature:

This compound is known by several other names in scientific literature and commercial catalogs, including:

The variety of names reflects its diverse applications across different chemical disciplines.

Below is a diagram representing the chemical structure of Isonicotinimidamide hydrochloride.

Physicochemical Properties

The physical and chemical properties of Isonicotinimidamide hydrochloride are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Physical State | Solid[1] | [1] |

| Appearance | Varies, typically a solid[1] | [1] |

| Melting Point | ~245°C (with decomposition) | [1] |

| 240-242°C | [1] | |

| Hygroscopicity | Reported to be hygroscopic[1] | [1] |

The slight variations in the reported melting point may be attributed to differences in experimental methodologies or the purity of the sample.[1] Its hygroscopic nature necessitates storage in a dry environment to maintain its integrity.[1]

Experimental Data and Protocols

Synthesis

A generalized workflow for the synthesis of related pyridine carboximidoyl compounds might involve the activation of the corresponding carboxylic acid, followed by reaction with an amine source.

Experimental Studies

Specific experimental studies focusing exclusively on Isonicotinimidamide hydrochloride are limited in the available literature. Much of the research in this area has centered on its close analog, isonicotinic acid hydrazide (isoniazid), a well-known antitubercular drug.[6][7] Studies on isoniazid and other nicotinic acid derivatives have explored their pharmacological effects, including their use in the treatment of tuberculosis and potential side effects.[6][7][8]

Researchers interested in the biological activity of Isonicotinimidamide hydrochloride may consider protocols similar to those used for evaluating other nicotinic acid derivatives, which often involve antimicrobial activity assays and cytotoxicity studies.[8][9]

Safety and Handling

Isonicotinimidamide hydrochloride is intended for research use only and is not for diagnostic or therapeutic use.[2] As with any chemical substance, appropriate personal protective equipment should be used when handling this compound. Due to its hygroscopic nature, it should be stored in a tightly sealed container in a cool, dry place.[1]

Conclusion

Isonicotinimidamide hydrochloride presents a molecule of interest for further chemical and pharmacological investigation. This guide provides a foundational understanding of its chemical identity and known properties. The lack of extensive, publicly available experimental data highlights an opportunity for novel research into the synthesis, characterization, and potential applications of this compound. Future studies could focus on developing efficient synthetic routes, exploring its biological activities, and elucidating its mechanism of action in various experimental models.

References

- 1. Isonicotinimidamide hydrochloride (6345-27-3) for sale [vulcanchem.com]

- 2. scbt.com [scbt.com]

- 3. Isonicotinimidamide hydrochloride|lookchem [lookchem.com]

- 4. EP1575921B1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]

- 5. WO2004056778A1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]

- 6. [Experimental studies on the effect of nicotinic acid derivatives on healthy inbred mice, with a contribution on the evaluation of non-tuberculostatic side-effects of isonicotinic acid hydrazide therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [So-called secondary therapeutic effects of isonicotinic acid hydrazide; experimental studies with isonicotinic acid hydrazide resistant bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Isonicotinimidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for Isonicotinimidamide Hydrochloride, a key building block in pharmaceutical research and development. The synthesis, proceeding through a Pinner reaction followed by ammonolysis, is a well-established and efficient method for the preparation of this valuable compound. This document outlines the reaction mechanism, detailed experimental protocols, and relevant quantitative data to assist researchers in the successful synthesis of the target molecule.

Core Synthesis Pathway

The principal route for the synthesis of Isonicotinimidamide Hydrochloride commences with the readily available starting material, 4-Cyanopyridine (also known as isonicotinonitrile). The transformation is achieved in a two-step process:

-

Formation of the Imidate Ester (Pinner Reaction): 4-Cyanopyridine is reacted with an alcohol, typically methanol, in the presence of a strong acid catalyst like hydrogen chloride, or via a base-catalyzed pathway using a reagent such as sodium methoxide. This reaction yields the corresponding imidate ester intermediate, Methyl Isonicotinimidate.

-

Ammonolysis of the Imidate Ester: The isolated or in-situ generated imidate ester is then treated with a source of ammonia, such as ammonium chloride, to undergo nucleophilic substitution at the imino carbon, affording the desired product, Isonicotinimidamide Hydrochloride.

This pathway is favored for its relatively high yields and straightforward execution.

Experimental Protocols

The following protocols are based on established laboratory procedures for the synthesis of Isonicotinimidamide Hydrochloride.

Synthesis of Methyl Isonicotinimidate

Materials:

-

4-Cyanopyridine

-

Sodium Methoxide

-

Anhydrous Methanol

Procedure:

-

A solution of 4-Cyanopyridine in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

-

The solution is cooled in an ice bath to 0-5 °C.

-

Sodium methoxide is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature (approximately 20 °C) and stirred for a specified duration to ensure complete formation of the imidate ester.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Synthesis of Isonicotinimidamide Hydrochloride

Materials:

-

Methyl Isonicotinimidate solution (from the previous step)

-

Ammonium Chloride

-

Anhydrous Methanol

Procedure:

-

To the methanolic solution of Methyl Isonicotinimidate, an equimolar amount of ammonium chloride is added.

-

The reaction mixture is heated to reflux (approximately 65 °C for methanol) and maintained at this temperature for a period of 4 hours.

-

Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude solid is then purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield pure Isonicotinimidamide Hydrochloride as a crystalline solid.

Quantitative Data

The following table summarizes the typical quantitative data associated with the synthesis of Isonicotinimidamide Hydrochloride from 4-Cyanopyridine.

| Parameter | Value | Reference |

| Starting Material | 4-Cyanopyridine | LookChem[1] |

| Reagent (Step 1) | Sodium Methoxide in Methanol | LookChem[1] |

| Reaction Temperature (Step 1) | 20 °C | LookChem[1] |

| Reagent (Step 2) | Ammonium Chloride in Methanol | LookChem[1] |

| Reaction Condition (Step 2) | Reflux | LookChem[1] |

| Reaction Time (Step 2) | 4 hours | LookChem[1] |

| Overall Yield | 76.0% | LookChem[1] |

Visualizing the Synthesis Pathway

The logical flow of the synthesis can be represented by the following diagrams.

Caption: Overall synthesis pathway for Isonicotinimidamide Hydrochloride.

Caption: Generalized Pinner reaction and ammonolysis mechanism.

References

Navigating the Solubility Landscape of Isonicotinimidamide Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinimidamide hydrochloride, a pyridine-based compound featuring an amidine functional group, is a molecule of interest in various chemical and pharmaceutical research areas. Understanding its solubility in organic solvents is paramount for its effective use in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the currently available solubility information for isonicotinimidamide hydrochloride and its parent compound, isonicotinamide. Due to the limited direct quantitative data for the hydrochloride salt, this guide also furnishes a detailed experimental protocol for determining its solubility, enabling researchers to generate precise data for their specific applications.

Data Presentation: Solubility Profile

Precise quantitative solubility data for isonicotinimidamide hydrochloride in a range of organic solvents is not extensively available in public literature. However, information regarding the solubility of its parent compound, isonicotinamide, and related compounds, along with data on stock solution preparation, can provide valuable insights. It is crucial to note that as a hydrochloride salt, isonicotinimidamide hydrochloride is expected to exhibit higher polarity compared to its free base, isonicotinamide. This generally translates to increased solubility in polar solvents and potentially reduced solubility in non-polar organic solvents.

Table 1: Inferred and Qualitative Solubility of Isonicotinimidamide Hydrochloride and Related Compounds

| Compound | Solvent | Temperature (°C) | Solubility (approx.) | Data Type | Source |

| 4-Aminopyridine | Ethanol | Not Specified | ~30 mg/mL | Quantitative | [1] |

| 4-Aminopyridine | DMSO | Not Specified | ~30 mg/mL | Quantitative | [1] |

| 4-Aminopyridine* | Dimethyl formamide | Not Specified | ~30 mg/mL | Quantitative | [1] |

*Note: 4-Aminopyridine is a structurally related pyridine derivative, and its solubility is provided here as a potential indicator. These values should be used with caution as a proxy for the solubility of isonicotinimidamide hydrochloride.

Table 2: Qualitative Solubility of Isonicotinamide (Parent Compound)

| Solvent | Solubility Description | Source |

| Acetic Acid | Studied for solute-solvent interactions, implying solubility. | [2] |

| Acetonitrile | Studied for solute-solvent interactions, implying solubility. | [2] |

| Acetone | Studied for solute-solvent interactions, implying solubility. | [2] |

| Chloroform | Studied for solute-solvent interactions, implying solubility. | [2] |

| Ethyl Acetate | Studied for solute-solvent interactions, implying solubility. | [2] |

| Methanol | Studied for solute-solvent interactions, implying solubility. | [2] |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

To obtain precise and reliable solubility data for isonicotinimidamide hydrochloride in specific organic solvents, the shake-flask method is a widely accepted and robust technique.[3]

Objective: To determine the equilibrium solubility of isonicotinimidamide hydrochloride in a selected organic solvent at a controlled temperature.

Materials:

-

Isonicotinimidamide hydrochloride powder

-

High-purity organic solvent of choice

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Validated analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of isonicotinimidamide hydrochloride powder to a series of vials. The presence of excess solid is critical to ensure that the solution reaches saturation and is in equilibrium with the solid phase.

-

Accurately add a known volume of the chosen organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The required time may vary depending on the compound and the solvent.

-

-

Sample Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same temperature for a short period (e.g., 2 hours) to permit the excess solid to settle.

-

To ensure complete separation of the solid from the supernatant, centrifuge the vials.

-

-

Sample Analysis:

-

Carefully withdraw a precise aliquot of the clear supernatant.

-

Gravimetrically or volumetrically dilute the aliquot with an appropriate solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Analyze the concentration of isonicotinimidamide hydrochloride in the diluted sample using a validated analytical method such as HPLC-UV.

-

-

Calculation:

-

Calculate the original concentration of isonicotinimidamide hydrochloride in the saturated solution by accounting for the dilution factor.

-

The solubility is typically expressed in units of mg/mL or mol/L.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the shake-flask method.

Conclusion

While direct quantitative solubility data for isonicotinimidamide hydrochloride in organic solvents remains limited in publicly available literature, this guide provides a framework for researchers to approach this critical physicochemical parameter. The qualitative data for the parent compound, isonicotinamide, suggests that solubility in a range of common organic solvents can be expected. However, for precise and reliable data, experimental determination is essential. The provided detailed protocol for the shake-flask method offers a robust starting point for generating high-quality solubility data, which is indispensable for advancing research and development involving isonicotinimidamide hydrochloride.

References

A Comprehensive Technical Guide to Isonicotinimidamide Hydrochloride (CAS 6345-27-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinimidamide hydrochloride, with the CAS registry number 6345-27-3, is a pyridine-based organic compound. It is also commonly known by its synonyms, including 4-Amidinopyridine hydrochloride and Pyridine-4-carboximidamide hydrochloride. This molecule serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably in the development of antituberculosis drugs such as isoniazid. Its chemical structure, featuring a pyridine ring and an amidine functional group, makes it a versatile building block in medicinal chemistry. This technical guide provides an in-depth overview of the physical and chemical properties of Isonicotinimidamide hydrochloride, along with detailed experimental methodologies relevant to its characterization and analysis.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of Isonicotinimidamide hydrochloride is presented below. These properties are crucial for its handling, storage, and application in synthetic and analytical procedures.

General and Physical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white or light-yellow solid, crystalline powder, or crystals. | [1] |

| Melting Point | ~245 °C (with decomposition) | [2] |

| 240-242 °C | [3] | |

| Boiling Point | Information not available. Often decomposes upon heating. | - |

| Density | Data not available. | - |

| Hygroscopicity | Hygroscopic. Sensitive to moisture. | [2] |

Chemical and Molecular Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈ClN₃ | [1] |

| Molecular Weight | 157.60 g/mol | [1] |

| IUPAC Name | pyridine-4-carboximidamide;hydrochloride | [4] |

| InChI Key | IONKMFGAXKCLMI-UHFFFAOYSA-N | [4] |

| SMILES | Cl.NC(=N)C1=CC=NC=C1 | [4] |

| Solubility | Soluble in water. | - |

| Storage | Store in a dry, cool, and well-ventilated place under an inert atmosphere (nitrogen or argon) at 2-8°C. Keep containers tightly closed and protected from light. | [5][6] |

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are often not available for specific research chemicals. However, established methodologies for similar compounds can be readily adapted. The following sections outline detailed experimental procedures that can be applied to Isonicotinimidamide hydrochloride.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the analysis of related pyridine compounds and can be optimized for Isonicotinimidamide hydrochloride.[7][8][9]

Objective: To determine the purity of an Isonicotinimidamide hydrochloride sample.

Materials:

-

Isonicotinimidamide hydrochloride sample

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Ammonium carbonate

-

Deionized water

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile, methanol, ethanol, and 1% aqueous ammonium carbonate (e.g., in a ratio of 75:10:10:5 v/v/v/v).[9] The exact ratio may need to be optimized for best peak separation. Filter the mobile phase through a 0.45 µm filter and degas before use.

-

Standard Solution Preparation: Accurately weigh a known amount of a high-purity Isonicotinimidamide hydrochloride reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create calibration standards.

-

Sample Solution Preparation: Accurately weigh the Isonicotinimidamide hydrochloride sample to be tested and prepare a solution in the mobile phase with a concentration within the range of the calibration standards.

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column.

-

Flow Rate: 1.0 mL/min (can be adjusted).

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: 244 nm (or a wavelength of maximum absorbance for the compound).[9]

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

-

Analysis: Inject the calibration standards and the sample solution into the HPLC system.

-

Data Analysis: Construct a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of Isonicotinimidamide hydrochloride in the sample solution from the calibration curve. Calculate the purity of the sample as a percentage.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

This general protocol for determining the pKa of amine-containing compounds can be adapted for Isonicotinimidamide hydrochloride.[10][11]

Objective: To determine the pKa value of the protonated amidine and/or pyridine nitrogen in Isonicotinimidamide hydrochloride.

Materials:

-

Isonicotinimidamide hydrochloride sample

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Deionized water (carbon dioxide-free)

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a precise amount of Isonicotinimidamide hydrochloride and dissolve it in a known volume of deionized water in a beaker to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution. Ensure the electrode is properly calibrated.

-

Titration: Begin stirring the solution gently. Add the standardized NaOH solution in small, precise increments from the burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Data Collection: Continue the titration past the equivalence point, where a sharp change in pH is observed.

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point from the inflection point of the titration curve (or by calculating the first or second derivative of the curve).

-

The pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added) is equal to the pKa of the acidic species.

-

Alternatively, use the Henderson-Hasselbalch equation to calculate the pKa at various points along the buffer region of the titration curve and average the results.[10]

-

Stability Testing Protocol

This protocol is based on the ICH Q1A(R2) guidelines for stability testing of new drug substances.[12]

Objective: To evaluate the stability of Isonicotinimidamide hydrochloride under various environmental conditions.

Materials:

-

Isonicotinimidamide hydrochloride sample

-

Appropriate container closure system (e.g., amber glass vials with inert caps)

-

Stability chambers with controlled temperature and relative humidity (RH)

-

Validated analytical method for purity and degradation products (e.g., the HPLC method described above)

Procedure:

-

Sample Packaging: Package the Isonicotinimidamide hydrochloride sample in the chosen container closure system, simulating the proposed storage and distribution packaging.

-

Storage Conditions: Place the packaged samples in stability chambers set to the following conditions:

-

Long-Term Testing: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

-

-

Testing Frequency: Withdraw samples at specified time points and analyze them for appearance, purity, and the presence of any degradation products. Recommended testing intervals are:

-

Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analysis: At each time point, perform the following tests:

-

Visual Inspection: Note any changes in physical appearance (e.g., color, formation of clumps).

-

Purity Assay: Determine the purity of the sample using a validated stability-indicating HPLC method.

-

Degradation Products: Identify and quantify any degradation products formed.

-

-

Data Evaluation: Analyze the data to determine the rate of degradation and to establish a re-test period or shelf life for the compound under the specified storage conditions.

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of a chemical substance like Isonicotinimidamide hydrochloride, based on ICH guidelines.

References

- 1. scbt.com [scbt.com]

- 2. fishersci.at [fishersci.at]

- 3. Isonicotinimidamide hydrochloride|lookchem [lookchem.com]

- 4. 4-Amidinopyridine hydrochloride, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. file.chemscene.com [file.chemscene.com]

- 6. file.chemscene.com [file.chemscene.com]

- 7. helixchrom.com [helixchrom.com]

- 8. A high-performance liquid chromatography method for determination of 4-aminopyridine in tissues and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of 4-aminopyridine in serum by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmaacademias.com [pharmaacademias.com]

Potential Therapeutic Targets of 4-Amidinopyridine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amidinopyridine hydrochloride, a derivative of 4-aminopyridine (fampridine), is a potent blocker of voltage-gated potassium (Kv) channels. Its ability to modulate neuronal excitability and neurotransmitter release has led to its investigation and clinical use for a range of neurological and other conditions. This technical guide provides a comprehensive overview of the known therapeutic targets of 4-amidinopyridine hydrochloride, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action. The primary mechanism revolves around the blockade of Kv channels, which restores action potential conduction in demyelinated axons and enhances neurotransmitter release at synaptic terminals. Emerging research also points to its potential in oncology through the induction of apoptosis in cancer cells.

Core Therapeutic Target: Voltage-Gated Potassium (Kv) Channels

The principal therapeutic targets of 4-amidinopyridine hydrochloride are voltage-gated potassium (Kv) channels. By blocking these channels, the drug prolongs the repolarization phase of the action potential, leading to an increased influx of calcium ions into the presynaptic terminal and subsequently enhancing the release of neurotransmitters.[1][2] This mechanism is particularly relevant in conditions characterized by compromised neuronal signaling.

Quantitative Data: Inhibition of Kv Channels

The inhibitory activity of 4-aminopyridine on various Kv channel subtypes has been quantified through electrophysiological studies. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's potency for specific channels.

| Channel Subtype | Cell Line | IC50 (µM) | Reference |

| Kv1.1 | CHO | 170 | [3] |

| Kv1.2 | CHO | 230 | [3] |

| Kv1.4 | HEK | Not specified, but inhibited | |

| Kv1.5 | CHO | Not specified, but inhibited | [3] |

| hERG | HEK293 | 3830 |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The following protocol is a representative method for assessing the inhibitory effect of 4-amidinopyridine hydrochloride on Kv channels expressed in a mammalian cell line, such as Chinese Hamster Ovary (CHO) cells.

Objective: To determine the IC50 of 4-amidinopyridine hydrochloride for a specific Kv channel subtype.

Materials:

-

CHO cells stably expressing the Kv channel of interest

-

Cell culture medium (e.g., DMEM/F-12)

-

External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)

-

Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH)

-

4-Amidinopyridine hydrochloride stock solution

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette fabrication

Procedure:

-

Cell Preparation: Plate CHO cells expressing the target Kv channel onto glass coverslips 24-48 hours before the experiment.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording Setup: Mount the coverslip with adherent cells onto the recording chamber of the patch-clamp setup and perfuse with the external solution.

-

Whole-Cell Configuration: Approach a single cell with the patch pipette and form a gigaseal. Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Voltage Protocol: Clamp the cell membrane at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit Kv channel currents.

-

Drug Application: After recording baseline currents, perfuse the recording chamber with the external solution containing various concentrations of 4-amidinopyridine hydrochloride.

-

Data Acquisition: Record the steady-state current at each drug concentration after allowing for equilibration.

-

Data Analysis: Measure the peak outward current at a specific depolarizing step for each concentration. Normalize the current to the baseline current and plot the concentration-response curve. Fit the data to a Hill equation to determine the IC50 value.

Therapeutic Applications and Associated Targets

Multiple Sclerosis (MS)

In multiple sclerosis, demyelination exposes Kv channels on the axonal membrane, leading to current leakage and conduction block. By blocking these exposed channels, 4-amidinopyridine hydrochloride can restore action potential propagation in demyelinated axons, thereby improving neurological function, most notably walking ability.[4][5][6]

| Clinical Trial Outcome | Dalfampridine (10 mg twice daily) | Placebo | p-value | Reference |

| Responder Rate (% of patients with increased walking speed) | 34.8% | 8.3% | <0.001 | |

| Average improvement in walking speed in responders | ~25% | - | - | [7] |

The T25FW is a standardized clinical trial endpoint used to assess walking ability in MS patients.

Objective: To measure the time it takes for a patient to walk a 25-foot course as quickly and safely as possible.

Procedure:

-

A clear 25-foot (7.62-meter) path is marked.

-

The patient is instructed to walk the course as quickly as they can, but safely. Assistive devices are permitted.

-

The time is recorded from the instruction to start until the first foot crosses the 25-foot line.

-

The test is typically performed twice, and the average time is used.

Lambert-Eaton Myasthenic Syndrome (LEMS)

LEMS is an autoimmune disorder where antibodies target presynaptic voltage-gated calcium channels, impairing acetylcholine release at the neuromuscular junction. 4-amidinopyridine hydrochloride enhances neuromuscular transmission by blocking presynaptic Kv channels, prolonging the action potential, and thereby increasing calcium influx and acetylcholine release.[8]

Oncology

Recent studies have highlighted the potential of 4-amidinopyridine hydrochloride as an anti-cancer agent. The proposed mechanism involves the blockade of overexpressed Kv channels in cancer cells, leading to membrane depolarization, increased intracellular calcium, and subsequent induction of apoptosis.[9][10]

| Cell Line | Cancer Type | IC50 (mM) | Reference |

| MCF-7 | Breast Cancer | 4 | [9] |

| L929 (non-cancerous control) | Fibroblast | 5 | [9] |

| U87 | Glioblastoma | Not specified, but induces apoptosis | |

| A172 | Glioblastoma | Not specified, but induces apoptosis |

This protocol provides a method to assess the effect of 4-amidinopyridine hydrochloride on the viability of cancer cells.

Objective: To determine the percentage of viable cells after treatment with 4-amidinopyridine hydrochloride.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Cell culture medium

-

4-Amidinopyridine hydrochloride

-

Trypan Blue solution (0.4%)

-

Hemocytometer

-

Microscope

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of 4-amidinopyridine hydrochloride for a specified duration (e.g., 24, 48, 72 hours).

-

Cell Harvesting: Detach the cells using trypsin-EDTA and resuspend them in cell culture medium.

-

Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution and incubate for 1-2 minutes.

-

Counting: Load the stained cell suspension into a hemocytometer.

-

Analysis: Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells.

-

Calculation: Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Signaling Pathways and Mechanisms of Action

Mechanism at the Neuromuscular Junction

The action of 4-amidinopyridine hydrochloride at the neuromuscular junction is a well-established mechanism for its therapeutic effect in disorders like LEMS.

Caption: Mechanism of 4-amidinopyridine at the neuromuscular junction.

Apoptosis Signaling Pathway in Cancer Cells

In cancer cells, 4-amidinopyridine hydrochloride can induce apoptosis through a pathway initiated by the blockade of Kv channels.

Caption: Apoptotic signaling pathway induced by 4-amidinopyridine in cancer cells.

Experimental Workflow: From Target Identification to Clinical Application

The development of 4-amidinopyridine hydrochloride as a therapeutic agent follows a logical progression from basic research to clinical trials.

References

- 1. 4-aminopyridine-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. Presynaptic effects of 4-aminopyridine and streptomycin on the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ca2+ influx mediates apoptosis induced by 4-aminopyridine, a K+ channel blocker, in HepG2 human hepatoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assets.ctfassets.net [assets.ctfassets.net]

- 10. tandfonline.com [tandfonline.com]

Spectroscopic Analysis of Isonicotinimidamide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isonicotinimidamide hydrochloride. Due to the limited availability of a complete, published dataset for isonicotinimidamide hydrochloride, this guide presents a detailed analysis based on the spectroscopic data of the parent compound, isonicotinamide, and discusses the anticipated spectral changes upon its conversion to the hydrochloride salt of the corresponding imidamide. This document is intended to serve as a valuable resource for the characterization and analysis of this and structurally related compounds.

Introduction

Isonicotinimidamide and its salts are derivatives of isonicotinamide, a compound of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. Spectroscopic analysis is a cornerstone of chemical characterization, providing essential information about molecular structure, purity, and functional groups. This guide focuses on the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Expected Spectroscopic Changes

The conversion of isonicotinamide to isonicotinimidamide hydrochloride involves two key transformations: the conversion of the amide group to an imidamide (amidine) and the subsequent protonation to form the hydrochloride salt. These structural changes are expected to induce significant shifts in the spectroscopic data.

An In-depth Technical Guide on Isonicotinimidamide Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinimidamide hydrochloride (CAS Registry Number: 6345-27-3) is a pyridine-based organic compound that has garnered significant interest not as a standalone therapeutic agent, but as a crucial starting material and structural motif in the synthesis of novel heterocyclic compounds with potential pharmacological activities.[1] While a detailed historical narrative of its initial discovery is not extensively documented in scientific literature, its importance lies in its application within contemporary drug discovery and medicinal chemistry. This technical guide provides a comprehensive overview of isonicotinimidamide hydrochloride, focusing on its chemical properties, its pivotal role in the synthesis of biologically active molecules, and the experimental protocols for these transformations.

The compound is also known by several synonyms, including 4-Amidinopyridine hydrochloride and Pyridine-4-carboximidamide hydrochloride.[1] Its structure features a pyridine ring substituted with an amidine group at the 4-position, which serves as a versatile functional handle for constructing more complex molecular architectures.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of isonicotinimidamide hydrochloride is presented below.

| Property | Value | Reference |

| CAS Registry Number | 6345-27-3 | [1] |

| Molecular Formula | C₆H₈ClN₃ | [1] |

| Molecular Weight | 157.60 g/mol | [1] |

| IUPAC Name | pyridine-4-carboximidamide hydrochloride | [1] |

| Physical State | Solid | [1] |

| Known Sensitivity | Hygroscopic (sensitive to moisture) | [1] |

Role in the Synthesis of Biologically Active Compounds

Isonicotinimidamide hydrochloride is a key precursor for the synthesis of various heterocyclic compounds, particularly pyrimidines and pyrimidinones, which are core structures in many biologically active molecules.[2][3] Its utility stems from the reactivity of the amidine group, which can readily undergo condensation reactions with dicarbonyl compounds or their equivalents.

Synthesis of Pyrimidinone Derivatives with Antitubercular Activity

Researchers have utilized isonicotinimidamide hydrochloride in the development of novel compounds with activity against Mycobacterium tuberculosis.[2] A notable example is the synthesis of 5-Methyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one.[2]

Experimental Protocol:

To a solution of ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate (400 mg, 2.0 mmol) and isonicotinimidamide hydrochloride (310 mg, 2.0 mmol) in ethanol (4 mL) at room temperature, sodium carbonate (Na₂CO₃, 210 mg, 2.0 mmol) was added. The reaction mixture was then heated to 80°C for 18 hours and monitored by Thin Layer Chromatography (TLC) analysis (50% Ethyl Acetate-hexane) until completion. The solvent was evaporated to dryness, and the crude product was purified by column chromatography on silica gel (60–120 mesh) using 25% Ethyl Acetate-hexane as the eluent to afford the final product as a white solid.[2]

Quantitative Data:

| Compound | Starting Materials | Yield | Melting Point | Reference |

| 5-Methyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one | Ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate, Isonicotinimidamide hydrochloride | 39% | 228–230°C | [2] |

Reaction Workflow:

Synthesis of 2-(4-pyridyl)pyrimidine

Isonicotinimidamide hydrochloride can be reacted with 1,1,3,3-tetramethoxypropane to yield 2-(4-pyridyl)pyrimidine. This reaction highlights its use in forming the core pyrimidine ring structure.[3]

Experimental Protocol:

The reaction is performed by heating isonicotinimidamide hydrochloride with 1,1,3,3-tetramethoxypropane in a sealed tube, which results in a 76% yield. Alternatively, conducting the reaction in boiling 1,4-dioxane produces a slightly lower yield of 65%.[3]

Reaction Workflow:

Synthesis of Thiazole Derivatives with Antibiofilm Activity

In the quest for new antibiotics, isonicotinimidamide hydrochloride has been employed to synthesize novel phenylthiazole derivatives with an oxadiazole linker, which have demonstrated antibiofilm activity.[4]

Experimental Protocol:

To a solution of a sulfonyl-activated oxadiazole precursor in dimethylformamide (DMF), potassium carbonate (K₂CO₃) and isonicotinimidamide hydrochloride are added. The reaction mixture is heated at 80°C for a duration ranging from 30 minutes to 12 hours. The mixture is then poured over ice water, and the resulting solid is extracted with ethyl acetate. The organic layer is evaporated under reduced pressure, and the crude product is purified by crystallization or column chromatography.[4]

Reaction Workflow:

Conclusion

Isonicotinimidamide hydrochloride serves as a testament to the principle that the value of a chemical compound is not solely defined by its intrinsic biological activity but also by its utility as a versatile building block in the synthesis of more complex and potent molecules. While it may not have a storied history of discovery as a standalone drug, its role in the development of novel antitubercular and antibacterial agents is significant. The experimental protocols and synthetic pathways detailed in this guide underscore its importance and provide a valuable resource for researchers and scientists in the field of drug discovery and medicinal chemistry. The continued exploration of its reactivity will likely lead to the creation of new chemical entities with diverse therapeutic applications.

References

- 1. Isonicotinimidamide hydrochloride (6345-27-3) for sale [vulcanchem.com]

- 2. Frontiers | Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis [frontiersin.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. tert -Butylphenylthiazoles with an oxadiazole linker: a novel orally bioavailable class of antibiotics exhibiting antibiofilm activity - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10525A [pubs.rsc.org]

In Silico Modeling of Isonicotinimidamide Hydrochloride Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for the in silico modeling of Isonicotinimidamide hydrochloride binding to a putative protein target. Due to the current lack of publicly available data on the specific biological targets of Isonicotinimidamide hydrochloride, this document outlines a generalized yet detailed workflow that can be adapted once a target is identified. The guide covers crucial stages from initial target identification and preparation to computational analyses, including molecular docking and molecular dynamics simulations. Furthermore, it details essential experimental protocols for the validation of in silico findings, ensuring a robust and reliable drug discovery pipeline. All quantitative data, if available, would be summarized in structured tables, and key workflows are visualized using Graphviz diagrams to enhance clarity and comprehension for research and drug development professionals.

Introduction to Isonicotinimidamide Hydrochloride

Isonicotinimidamide hydrochloride is a chemical compound with the molecular formula C₆H₈ClN₃. Structurally, it features a pyridine ring substituted with an amidine group. While its precise biological activity and molecular targets are not extensively documented in publicly accessible literature, its structural similarity to other pharmacologically active nicotinamide derivatives suggests potential interactions with various protein targets. In silico modeling offers a powerful, cost-effective, and rapid approach to hypothesize and investigate these potential interactions, thereby guiding further experimental validation and drug development efforts.

The In Silico Drug Discovery Workflow

The process of modeling the binding of a small molecule like Isonicotinimidamide hydrochloride to its protein target is a multi-step process that integrates computational and experimental approaches. A generalized workflow is depicted below.

Methodologies: Computational Protocols

Target Identification and Preparation

The initial and most critical step is the identification of a biological target. For a novel compound like Isonicotinimidamide hydrochloride, several in silico methods can be employed:

-

Chemical Similarity Searching: Comparing the structure of Isonicotinimidamide hydrochloride to known ligands in databases like ChEMBL or PubChem can suggest potential targets based on the principle that structurally similar molecules may have similar biological activities.

-

Pharmacophore Modeling: A pharmacophore model can be generated from the structure of Isonicotinimidamide hydrochloride to search for proteins with binding sites that accommodate its key chemical features.

Once a putative target protein is identified, its three-dimensional structure is required. This can be obtained from protein structure databases like the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be generated.

Protein Preparation Protocol:

-

Obtain Protein Structure: Download the 3D structure of the target protein from the PDB or generate a homology model.

-

Pre-processing: Remove water molecules, co-factors, and any existing ligands from the structure.

-

Add Hydrogens: Add hydrogen atoms to the protein structure, which are often missing in crystallographic files.

-

Assign Charges and Atom Types: Assign appropriate partial charges and atom types to all atoms in the protein according to a chosen force field (e.g., AMBER, CHARMM).

-

Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.

Ligand Preparation

The 3D structure of Isonicotinimidamide hydrochloride needs to be prepared for docking.

Ligand Preparation Protocol:

-

Generate 3D Structure: Obtain the 2D structure of Isonicotinimidamide hydrochloride and convert it into a 3D conformation.

-

Protonation State: Determine the likely protonation state of the molecule at physiological pH (around 7.4).

-

Energy Minimization: Minimize the energy of the 3D ligand structure to obtain a low-energy conformation.

-

Assign Charges: Assign partial charges to the ligand atoms.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[2][3]

Molecular Docking Protocol:

-

Define the Binding Site: Identify the potential binding pocket on the target protein. This can be based on the location of a co-crystallized ligand in a similar protein or predicted using pocket-finding algorithms.

-

Grid Generation: Generate a grid box that encompasses the defined binding site. The docking algorithm will confine its search for binding poses within this grid.

-

Docking Simulation: Run the docking algorithm (e.g., AutoDock, Glide) to sample a large number of possible binding poses of Isonicotinimidamide hydrochloride within the grid box.

-

Scoring and Ranking: Each generated pose is assigned a score based on a scoring function that estimates the binding affinity. The poses are then ranked according to these scores.

-

Analysis of Top Poses: The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.[4][5]

MD Simulation Protocol:

-

System Setup: Place the top-ranked protein-ligand complex from docking into a simulation box.

-

Solvation: Add a solvent (typically water) to the simulation box.

-

Ionization: Add ions to neutralize the system and mimic a physiological salt concentration.

-

Energy Minimization: Perform a thorough energy minimization of the entire system to remove any bad contacts.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two stages: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature).

-

Production Run: Run the MD simulation for a desired length of time (e.g., 100 nanoseconds) to collect trajectory data.

-

Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the protein-ligand complex, identify key persistent interactions, and calculate binding free energies.

Data Presentation

While no specific quantitative data for Isonicotinimidamide hydrochloride is currently available, the following table templates illustrate how such data would be structured for clear comparison.

Table 1: Hypothetical Molecular Docking and Binding Free Energy Results

| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |

| Target A | -8.5 | 150 | Tyr123, Asp189, Phe201 |

| Target B | -7.2 | 800 | Leu56, Val89, Ile102 |

| Target C | -9.1 | 50 | Arg78, Glu154, Trp210 |

Table 2: Hypothetical Experimental Validation Data

| Target Protein | IC50 (µM) (Enzyme Assay) | Kd (µM) (SPR) | ΔH (kcal/mol) (ITC) |

| Target A | 1.2 | 0.8 | -5.4 |

| Target B | 15.7 | 12.3 | -2.1 |

| Target C | 0.5 | 0.3 | -8.9 |

Methodologies: Experimental Validation Protocols

In silico predictions must be validated through experimental assays.[6] The interplay between computational and experimental approaches is crucial for a successful drug discovery project.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[7][8]

SPR Protocol:

-

Chip Preparation: Immobilize the purified target protein onto a sensor chip.

-

Analyte Preparation: Prepare a series of dilutions of Isonicotinimidamide hydrochloride in a suitable running buffer.

-

Binding Measurement: Inject the different concentrations of the ligand over the sensor chip surface and monitor the change in the refractive index, which is proportional to the amount of bound ligand.

-

Dissociation Measurement: After the association phase, flow running buffer over the chip to measure the dissociation of the ligand from the protein.

-

Data Analysis: Fit the association and dissociation curves to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.[9][10]

ITC Protocol:

-

Sample Preparation: Prepare a solution of the purified target protein in the sample cell and a solution of Isonicotinimidamide hydrochloride in the injection syringe, both in the same buffer.

-

Titration: Inject small aliquots of the ligand solution into the protein solution at a constant temperature.

-

Heat Measurement: Measure the heat released or absorbed after each injection.

-

Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) and Gibbs free energy (ΔG) can then be calculated.

Enzyme Inhibition Assay

If the target protein is an enzyme, its inhibition by Isonicotinimidamide hydrochloride can be measured.[11][12]

Enzyme Inhibition Assay Protocol:

-

Assay Setup: In a multi-well plate, prepare reaction mixtures containing the enzyme, its substrate, and varying concentrations of Isonicotinimidamide hydrochloride in an appropriate assay buffer. Include controls with no inhibitor and no enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction, often by the addition of the substrate.

-

Signal Detection: Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate. This is often done using a spectrophotometer or fluorometer.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

While specific experimental data for Isonicotinimidamide hydrochloride binding is not yet available, this guide provides a robust framework for its future investigation using in silico modeling. The detailed computational and experimental protocols outlined herein offer a clear path for researchers to follow, from initial target hypothesis generation to rigorous experimental validation. The integration of these techniques is paramount for advancing our understanding of the therapeutic potential of novel small molecules and for the rational design of new drugs.

References

- 1. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 5. Protein-Ligand Complex [mdtutorials.com]

- 6. superchemistryclasses.com [superchemistryclasses.com]

- 7. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Navigating the Terrain of Early-Stage Drug Discovery: A Technical Guide to the Preliminary Cytotoxicity Screening of Isonicotinimidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific studies detailing the preliminary cytotoxicity screening of Isonicotinimidamide hydrochloride are not publicly available. This technical guide, therefore, serves as a comprehensive framework and a proposed methodology for conducting such an investigation. It is based on established principles of in vitro toxicology and draws insights from the known biological activities of structurally related compounds, such as isonicotinamide.

Introduction: Unveiling the Cytotoxic Potential of Isonicotinimidamide Hydrochloride

Isonicotinimidamide hydrochloride is a chemical entity with a structure that suggests potential biological activity, warranting a thorough investigation into its cytotoxic profile. Preliminary cytotoxicity screening is a critical first step in the drug discovery pipeline, providing essential information about a compound's potential as a therapeutic agent or its risk as a toxic substance. This guide outlines a robust, multi-faceted approach to the initial in vitro toxicity assessment of Isonicotinimidamide hydrochloride, encompassing a suite of standard assays to ensure comprehensive and reliable data generation.

The primary objectives of this proposed preliminary screening are to:

-

Determine the concentration-dependent cytotoxic effects of Isonicotinimidamide hydrochloride on various cancer cell lines.

-

Calculate the half-maximal inhibitory concentration (IC50) to quantify its potency.

-

Investigate the potential mechanisms of cell death induced by the compound.

-

Assess the compound's selectivity towards cancer cells versus non-cancerous cells.

Proposed Experimental Workflow for Cytotoxicity Screening

The screening process is designed to move from broad-based viability assays to more specific mechanistic studies. The following workflow provides a logical progression for the investigation.

Methodological & Application

Application Notes and Protocols: Synthesis of Isonicotinamide Derivatives from Isonicotinimidamide HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of isonicotinamide derivatives, specifically N-acyl isonicotinamidines, from isonicotinimidamide hydrochloride. While direct literature for this specific transformation is scarce, the protocols outlined below are based on established principles of amidine acylation. Two primary methods are presented, utilizing common acylating agents: acyl chlorides and acid anhydrides. These proposed methods offer a viable route to novel isonicotinamide derivatives for applications in drug discovery and development.

Introduction

Isonicotinamide and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antitubercular, anti-inflammatory, and antiviral properties. The synthesis of novel derivatives is a key strategy in the development of new therapeutic agents. Isonicotinimidamide, with its reactive amidine functionality, serves as a versatile starting material for the preparation of a variety of isonicotinamide analogs. This document details the proposed synthesis of N-acyl isonicotinamide derivatives through the acylation of isonicotinimidamide hydrochloride. The protocols are designed to be adaptable for a range of acylating agents, allowing for the generation of diverse chemical libraries for screening and lead optimization.

Proposed Synthetic Pathways

The core of the proposed synthesis involves the nucleophilic attack of the isonicotinimidamide free base on an acylating agent. Since the starting material is a hydrochloride salt, a base is required to neutralize the acid and liberate the free amidine. The general reaction schemes are depicted below.

Scheme 1: Acylation with Acyl Chlorides

Scheme 2: Acylation with Acid Anhydrides

Caption: Workflow for the synthesis of N-Acyl Isonicotinamidines using Acyl Chlorides.

Caption: Workflow for the synthesis of N-Acyl Isonicotinamidines using Acid Anhydrides.

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Acyl chlorides are corrosive and lachrymatory. Handle with extreme care.

-

Acid anhydrides are corrosive and irritants. Avoid inhalation and contact with skin.

-

Organic solvents are flammable. Keep away from ignition sources.

-

Bases such as triethylamine and pyridine are corrosive and have strong odors. Handle in a fume hood.

Conclusion

The protocols provided in this document offer a rational and feasible approach for the synthesis of novel isonicotinamide derivatives from isonicotinimidamide hydrochloride. While these methods are based on sound chemical principles, experimental optimization of reaction conditions, including stoichiometry, temperature, and reaction time, will be necessary to achieve optimal yields. These application notes serve as a valuable starting point for researchers aiming to expand the chemical space of isonicotinamide-based compounds for drug discovery and development.

experimental protocol for enzyme inhibition assay using Isonicotinimidamide hydrochloride

Introduction

Isonicotinimidamide hydrochloride is a pyridine-based compound featuring an amidine functional group.[1] Its structural similarity to other biologically active molecules, such as isonicotinic acid hydrazide (a well-known antitubercular agent), suggests its potential as an enzyme inhibitor.[2] This document provides a detailed experimental protocol for screening and characterizing the inhibitory activity of Isonicotinimidamide hydrochloride against a hypothetical NAD+-dependent dehydrogenase, hereafter referred to as "Target Dehydrogenase." The principles and methods outlined herein are broadly applicable to other enzymes and can be adapted by researchers in drug discovery and development.

Target Enzyme Profile (Hypothetical)

For the purpose of this protocol, we will consider "Target Dehydrogenase," a crucial enzyme in a hypothetical metabolic pathway. This enzyme catalyzes the oxidation of a specific substrate, coupled with the reduction of NAD+ to NADH. The increase in NADH concentration can be monitored spectrophotometrically at 340 nm, providing a direct measure of enzyme activity.

Experimental Protocol: Enzyme Inhibition Assay

This protocol details the steps to determine the inhibitory effect of Isonicotinimidamide hydrochloride on Target Dehydrogenase.

1. Materials and Reagents

-

Purified Target Dehydrogenase

-

Enzyme Substrate (e.g., a specific alcohol or aldehyde)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Dimethyl sulfoxide (DMSO) for compound dissolution

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

-

Standard laboratory equipment (pipettes, tubes, etc.)

2. Solution Preparation

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.5.

-

Isonicotinimidamide Hydrochloride Stock Solution: Prepare a 10 mM stock solution of Isonicotinimidamide hydrochloride in DMSO. Due to its hygroscopic nature, store the compound under desiccated conditions.[1]

-

Enzyme Working Solution: Dilute the purified Target Dehydrogenase in assay buffer to a final concentration that yields a linear reaction rate for at least 10 minutes. This concentration should be determined empirically in preliminary experiments.

-

Substrate and NAD+ Solutions: Prepare stock solutions of the substrate and NAD+ in the assay buffer at concentrations optimized for the assay (typically at or near the Km value for the substrate and a saturating concentration for NAD+).

3. Assay Procedure

The following steps outline the procedure for the enzyme inhibition assay, which should be performed at a constant temperature (e.g., 25°C or 37°C).

-

Dispense Inhibitor: In a 96-well plate, perform a serial dilution of the Isonicotinimidamide hydrochloride stock solution with the assay buffer to achieve a range of desired final concentrations (e.g., 0.1 µM to 100 µM). Include a control well with DMSO only (no inhibitor).

-

Add Enzyme: To each well containing the inhibitor or vehicle, add the Target Dehydrogenase working solution.

-

Pre-incubation: Incubate the plate for 15 minutes at the assay temperature to allow for the binding of the inhibitor to the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding a mixture of the substrate and NAD+ to each well.

-

Monitor Reaction: Immediately place the microplate in the spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 10-20 minutes. The rate of increase in absorbance corresponds to the rate of NADH formation and thus the enzyme activity.

4. Data Analysis

-

Calculate Initial Velocities: Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance vs. time curve.

-

Determine Percent Inhibition: Calculate the percentage of inhibition for each concentration of Isonicotinimidamide hydrochloride using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

-

Calculate IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[4]

Data Presentation

The quantitative results of the enzyme inhibition assay can be summarized in the following table:

| Isonicotinimidamide Hydrochloride (µM) | Initial Velocity (mOD/min) | Percent Inhibition (%) |

| 0 (Control) | 25.0 | 0 |

| 0.1 | 22.5 | 10 |

| 1 | 17.5 | 30 |

| 5 | 12.5 | 50 |

| 10 | 8.8 | 65 |

| 50 | 4.5 | 82 |

| 100 | 2.5 | 90 |

This table presents hypothetical data for illustrative purposes.

Visualizations

Experimental Workflow

Caption: Workflow for the enzyme inhibition assay of Isonicotinimidamide hydrochloride.

Hypothetical Signaling Pathway

Caption: Inhibition of Target Dehydrogenase by Isonicotinimidamide hydrochloride.

References

Application Notes and Protocols: Isonicotinimidamide Hydrochloride as a Precursor in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinimidamide hydrochloride is a versatile chemical precursor featuring a pyridine ring, a core structure present in numerous pharmacologically active compounds. Its reactive imidamide group makes it a valuable building block for the synthesis of a variety of heterocyclic compounds and derivatives with potential therapeutic applications. This document provides detailed application notes and protocols for utilizing isonicotinamide hydrochloride in drug discovery, focusing on its role in the synthesis of novel molecular entities. The pyridine moiety is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, including antitubercular, antimicrobial, and antiviral effects.[1][2]

Core Applications in Drug Discovery

Isonicotinimidamide hydrochloride serves as a key starting material for the synthesis of various compound classes, including but not limited to:

-

N-substituted amidines: The imidamide functional group can be readily reacted with various nucleophiles to generate a library of N-substituted amidine derivatives. These compounds are of interest for their potential as enzyme inhibitors and receptor modulators.

-

Heterocyclic ring systems: The precursor can be used in cyclization reactions to form diverse heterocyclic scaffolds, which are foundational to many drug molecules.

-

Bioisosteric replacements: The isonicotinimidoyl moiety can be employed as a bioisostere for other functional groups in known drug molecules to modulate pharmacokinetic and pharmacodynamic properties.

Experimental Protocols

General Protocol for the Synthesis of N-Aryl Isonicotinamides

This protocol describes a general method for the acylation of anilines with an isonicotinoyl precursor, analogous to the synthesis of N-(4-ethoxyphenyl)isonicotinamide.[3] This reaction is fundamental for creating a library of potential drug candidates.

Reaction Scheme:

Materials and Reagents:

-

Isonicotinoyl chloride hydrochloride

-

Substituted aniline of choice

-